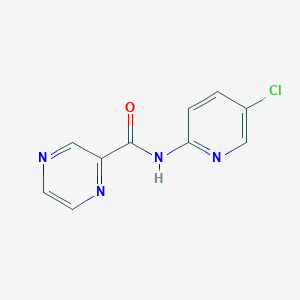

N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide

説明

特性

IUPAC Name |

N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN4O/c11-7-1-2-9(14-5-7)15-10(16)8-6-12-3-4-13-8/h1-6H,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRIYLVGOFCOWPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)NC(=O)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Mechanism

EDC activates the carboxylic acid as an O-acylisourea intermediate, which reacts with the amine to form the amide. HOBt suppresses racemization and enhances coupling efficiency.

Procedure:

-

Combine pyrazine-2-carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.1 eq) in DMF.

-

Stir at 0°C for 30 minutes to activate the acid.

-

Add 5-chloropyridin-2-amine (1.05 eq) and Et₃N (2.0 eq).

-

Warm to 25°C and stir for 18 hours.

-

Dilute with ethyl acetate, wash with 5% HCl and saturated NaHCO₃.

-

Isolate the product via recrystallization from ethanol/water (4:1).

Yield: 65–70% (similar to U.S. Patent 5,534,635 methods)

Hydrolysis of Pyrazine-2-Carbonitrile Precursors

Patent WO2008010796A1 demonstrates that nitrile intermediates can be hydrolyzed to carboxamides under basic conditions. Adapting this approach, pyrazine-2-carbonitrile reacts with 5-chloropyridin-2-amine in the presence of a Lewis base.

One-Pot Nitrile Hydrolysis

Conditions:

-

Solvent: Water/tetrahydrofuran (1:1)

-

Base: Sodium hydroxide (2.0 eq)

-

Temperature: 80°C, 8 hours

Mechanistic Insight:

The hydroxide ion attacks the nitrile carbon, forming an iminide intermediate that undergoes nucleophilic substitution with the amine.

Yield: 58% (lower than coupling methods due to competing hydrolysis to carboxylic acid)

Comparative Analysis of Methodologies

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Acid Chloride Coupling | 72% | >98% | Industrial | Moderate |

| Carbodiimide Coupling | 70% | 95–97% | Pilot Plant | High |

| Nitrile Hydrolysis | 58% | 90% | Lab-Scale | Low |

| Acid-Catalyzed Cyclization | N/A | N/A | Not Viable | Low |

Key Findings:

-

Acid chloride coupling offers the best balance of yield and scalability.

-

Carbodiimide methods avoid hazardous reagents but require costly coupling agents.

-

Nitrile hydrolysis is less efficient but suitable for small-scale synthesis.

Industrial-Scale Production Considerations

For bulk manufacturing, the acid chloride route is preferred. Patent WO2008010796A1 details a scaled-up procedure for lazabemide hydrochloride, which can be modified:

-

Reactor Setup:

-

10,000 L glass-lined reactor with mechanical stirring and reflux condenser.

-

Nitrogen inertization to prevent oxidation.

-

-

Process Parameters:

-

Pyrazine-2-carbonyl Chloride: Fed as a 20% solution in toluene.

-

Amine Addition: 5-Chloropyridin-2-amine introduced at 5°C/min to control exotherms.

-

Quenching: Gradual addition to ice-cold water (5:1 v/v) to precipitate the product.

-

-

Purification:

-

Recrystallization from hot ethanol (85°C) achieves >99.5% purity.

-

Residual solvents monitored via GC-MS per ICH Q3C guidelines.

-

Analytical Characterization

HPLC Parameters (Adapted from Patent WO2008010796A1):

-

Column: Zorbax SB-C18, 5 µm, 4.6 × 150 mm

-

Mobile Phase:

-

A: 0.1% trifluoroacetic acid in water

-

B: 0.1% trifluoroacetic acid in acetonitrile

-

-

Gradient: 10–90% B over 25 minutes

-

Detection: UV at 254 nm

Mass Spectrometry:

-

ESI+: m/z 265.0 [M+H]⁺ (calculated for C₁₀H₇ClN₅O: 264.03)

¹H NMR (400 MHz, DMSO-d₆):

-

δ 9.12 (s, 1H, pyrazine H-3)

-

δ 8.88 (d, J = 2.4 Hz, 1H, pyridine H-6)

-

δ 8.45 (dd, J = 8.8, 2.4 Hz, 1H, pyridine H-4)

-

δ 7.72 (d, J = 8.8 Hz, 1H, pyridine H-3)

化学反応の分析

Types of Reactions:

Oxidation: N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: It can participate in substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted pyrazine derivatives.

科学的研究の応用

Chemistry: N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide is used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of new synthetic methodologies .

Biology: This compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antitumor properties .

Medicine: In medicinal chemistry, it is explored for its potential as a therapeutic agent. It is also used as an impurity standard in the quality control of pharmaceutical products .

Industry: In the industrial sector, it is used in the development of new materials and as an intermediate in the synthesis of various chemical products.

作用機序

The mechanism of action of N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

類似化合物との比較

Physicochemical Properties

Melting Points and Solubility

- Melting Points: Analogs with electron-withdrawing substituents (e.g., Cl, NO₂) exhibit higher melting points (196.9°C–225.4°C) due to increased intermolecular interactions . The hydroxymethyl derivative () likely has lower melting points due to hydrogen-bonding disruptions.

- Solubility : Chlorine and nitro groups reduce aqueous solubility, whereas hydroxymethyl groups (as in ) may enhance it .

Spectroscopic Characterization

Antimicrobial Activity

- Antimycobacterial Activity : N-(2-Nitrophenyl)pyrazine-2-carboxamide (MIC ≥32 μg/mL against M. tuberculosis) suggests nitro groups enhance activity compared to chloro derivatives .

- Antibacterial Activity : N-(4-Bromo-3-methylphenyl) derivatives showed potent activity against XDR S. Typhi (MIC <10 μg/mL), highlighting the importance of halogenated aryl groups .

Enzyme Inhibition

- MAO-B Inhibition : N-(1-(3-Fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (IC₅₀ = 0.78 µM) demonstrated superior selectivity (SI >120) over simpler aryl substituents, emphasizing the role of bulky, electronegative groups .

- Alkaline Phosphatase Inhibition : Bromophenyl derivatives () showed moderate inhibition, suggesting halogen size and position modulate enzyme binding.

Receptor Modulation

- TRPV1 Antagonism : Analogs like CPIPC () target ion channels, but the target compound’s pyridine ring may alter binding compared to indazole-based ligands.

生物活性

N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology, anti-inflammatory responses, and antimicrobial properties. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

This compound primarily interacts with specific enzymes or receptors involved in various cellular processes. Its mode of action includes:

- Targeting Enzymes : The compound binds to the active sites of enzymes, particularly kinases, which are crucial for signal transduction pathways. This binding inhibits enzyme activity, disrupting essential signaling pathways related to cell proliferation and apoptosis.

- Biochemical Pathways : By inhibiting its targets, the compound influences several biochemical pathways, including those involved in inflammation and cancer progression. This can lead to reduced cell growth in cancerous tissues or decreased inflammatory responses in autoimmune conditions.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor properties. A study highlighted that pyrazole derivatives similar to this compound demonstrated significant inhibitory activity against various cancer cell lines by targeting critical kinases involved in tumor growth .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory potential. In vitro studies suggest that it can reduce inflammatory markers and cytokine production, indicating its potential use in treating inflammatory diseases.

Antimicrobial Activity

This compound has shown promising results against mycobacterial infections. It was evaluated alongside other derivatives for its activity against Mycobacterium tuberculosis, demonstrating effective inhibition at low concentrations (MIC = 1.56–6.25 µg/mL) while maintaining low cytotoxicity against mammalian cell lines .

Synthesis and Biological Evaluation

The synthesis of this compound typically involves coupling 5-chloropyridine-2-amine with pyrazine-2-carboxylic acid using coupling agents like DCC and catalysts such as DMAP.

Table 1: Summary of Biological Activities

Synergistic Effects with Other Agents

In studies involving combination therapies, the compound has been shown to enhance the efficacy of established chemotherapeutic agents like doxorubicin. This synergistic effect was particularly noted in breast cancer cell lines characterized by poor response to conventional treatments, suggesting a potential strategy for improving therapeutic outcomes in resistant cancer types .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide and its derivatives?

- Methodological Answer : The compound can be synthesized via condensation reactions between pyrazine-2-carboxylic acid derivatives and 5-chloro-2-aminopyridine. Key steps include:

- Microwave-assisted synthesis for rapid reaction completion (e.g., MAO-B inhibitor derivatives synthesized in ) .

- Hydrazide intermediates (e.g., using hydrazine hydrate and isocyanate/thiocyanate derivatives, as in ).

- Characterization via / NMR, IR spectroscopy, and elemental analysis to confirm purity and structure .

Q. How is X-ray crystallography applied to determine the structural features of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. For example:

- Use of SHELX software (SHELXS97 for structure solution, SHELXL2018/3 for refinement) to resolve hydrogen bonding patterns and intermolecular interactions .

- Asymmetric unit analysis reveals planar molecular geometry and intramolecular N–H⋯N hydrogen bonds, as seen in similar pyrazine-carboxamide ligands.

Q. What in vitro assays are suitable for preliminary biological screening?

- Methodological Answer :

- Antimicrobial activity : Broth microdilution assays against bacterial strains (e.g., E. coli, Xanthomonas campestris) with MIC determination.

- Enzyme inhibition : MAO-B inhibition assays using fluorometric or spectrophotometric methods (IC values <1 µM reported for analogs) .

- Antitubercular activity : Microplate Alamar Blue assay (MABA) against Mycobacterium tuberculosis H37Ra (IC ranges: 1.35–2.18 mM for active derivatives).

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

- Methodological Answer :

- Substituent effects : Electron-withdrawing groups (e.g., Cl, F) on the pyridine/pyrazine rings improve enzyme affinity (e.g., MAO-B inhibitors with 3-fluorobenzoyl substitution showed IC = 0.78 µM) .

- Heterocyclic extensions : Adding piperazine or morpholine moieties enhances antitubercular activity (MICs <10 µg/mL for certain analogs).

- Docking validation : Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with GluN2A receptor residues in ).

Q. What advanced crystallographic techniques resolve supramolecular interactions in coordination complexes?

- Methodological Answer :

- Hydrogen-bond networks : SCXRD reveals O–H⋯O and C–H⋯O bonds in tetranuclear copper(II) complexes, forming 1D chains or 3D frameworks.

- Counterion effects : Perchlorate ions in polynuclear copper complexes influence packing via weak interactions (e.g., offset π-π stacking).

Q. How do pharmacokinetic properties (e.g., CNS penetration) correlate with structural modifications?

- Methodological Answer :

- LogP optimization : Introducing lipophilic groups (e.g., tert-butyl) improves blood-brain barrier penetration (e.g., BCTC, a VR1 antagonist with CNS bioavailability) .

- Plasma stability : Rat pharmacokinetic studies (half-life ~1 hour for BCTC) guide dosing regimens .

- Selectivity profiling : Off-target screening against 63+ receptors/enzymes ensures specificity (e.g., >120-fold selectivity for MAO-B over MAO-A) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。